Cas no 30038-31-4 ((2,4,5-Trimethoxyphenyl)methanol)

(2,4,5-Trimethoxyphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- 2,4,5-Trimethoxybenzyl alcohol
- (2,4,5-trimethoxyphenyl)methanol
- 2,4,5-trimethoxy-benzenemethanol
- 2,4,5-Trimethoxy-benzylalkohol
- Benzenemethanol,2,4,5-trimethoxy
- SB85145
- J-017744
- E89208
- DTXSID20357583
- InChI=1/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H
- EN300-18753
- AKOS000120165
- CS-0204436
- 30038-31-4
- 2,4,5-Trimethoxybenzyl alcohol, 97%
- SCHEMBL95746
- MFCD00021966
- HMS1788F01
- Benzenemethanol, 2,4,5-trimethoxy-
- 2,4,5-trimethoxylbenzyl alcohol
- Z90122579
- LS-04527
- (2,4,5-Trimethoxyphenyl)methanol
-
- MDL: MFCD00021966
- インチ: InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3
- InChIKey: XJNCXXBIDXLPMG-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1CO)OC)OC
計算された属性
- せいみつぶんしりょう: 198.08900
- どういたいしつりょう: 198.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 47.9Ų
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 70-72 °C (lit.)
- PSA: 47.92000
- LogP: 1.20470
- ようかいせい: 使用できません
(2,4,5-Trimethoxyphenyl)methanol セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険レベル:IRRITANT
(2,4,5-Trimethoxyphenyl)methanol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
(2,4,5-Trimethoxyphenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | LS-04527-10G |
(2,4,5-trimethoxyphenyl)methanol |
30038-31-4 | >95% | 10g |
£1125.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01209-5g |
(2,4,5-Trimethoxyphenyl)methanol |
30038-31-4 | 97% | 5g |
¥1258.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 190489-5G |
(2,4,5-Trimethoxyphenyl)methanol |
30038-31-4 | 97% | 5G |
¥840.74 | 2022-02-24 | |
Enamine | EN300-18753-0.05g |
(2,4,5-trimethoxyphenyl)methanol |
30038-31-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-18753-0.5g |
(2,4,5-trimethoxyphenyl)methanol |
30038-31-4 | 95.0% | 0.5g |
$41.0 | 2025-03-21 | |
abcr | AB408797-5g |
(2,4,5-Trimethoxyphenyl)methanol; . |
30038-31-4 | 5g |
€193.50 | 2024-04-17 | ||
Aaron | AR003C9O-500mg |
(2,4,5-trimethoxyphenyl)methanol |
30038-31-4 | 95% | 500mg |
$82.00 | 2025-01-22 | |
Enamine | EN300-18753-1g |
(2,4,5-trimethoxyphenyl)methanol |
30038-31-4 | 96% | 1g |
$52.0 | 2023-09-18 | |
Enamine | EN300-18753-10g |
(2,4,5-trimethoxyphenyl)methanol |
30038-31-4 | 96% | 10g |
$172.0 | 2023-09-18 | |
A2B Chem LLC | AB54768-1g |
(2,4,5-Trimethoxyphenyl)methanol |
30038-31-4 | 97% | 1g |
$35.00 | 2024-04-20 |
(2,4,5-Trimethoxyphenyl)methanol 関連文献
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Francesca d’Acunzo,Carlo Galli,Patrizia Gentili,Federica Sergi New J. Chem. 2006 30 583
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2. Hydroxytryptamines. Part I. Bufotenine, 6-hydroxybufotenine, and serotoninJohn Harley-Mason,A. H. Jackson J. Chem. Soc. 1954 1165
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Souvik Guha,Ritwik Bhattacharya,Jesni Jacob,Mahesh Ravva,Subhabrata Sen Org. Biomol. Chem. 2023 21 5592
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4. Phenol oxidation. Part IV. Synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularineAnthony J. Birch,Anthony H. Jackson,Patrick V. R. Shannon,George W. Stewart J. Chem. Soc. Perkin Trans. 1 1975 2492
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5. NotesC. B. Reese,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,B. B. Millward,M. C. Whiting,D. H. Ball,J. K. N. Jones,M. Davis,W. H. Linnell,H. J. Smith,S. J. Gregg,R. Stock,G. R. Ames,W. Davey,T. R. Govindachari,K. Nagarajan,P. C. Parthasarathy,G. M. Badger,B. J. Christie,Y. Pocker J. Chem. Soc. 1958 899
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Ailing Wang,Pengfei Xing,Xueliang Zheng,Hongyu Cao,Guang Yang,Xuefang Zheng RSC Adv. 2015 5 59022
(2,4,5-Trimethoxyphenyl)methanolに関する追加情報
Recent Advances in the Study of (2,4,5-Trimethoxyphenyl)methanol (CAS: 30038-31-4) in Chemical Biology and Pharmaceutical Research
(2,4,5-Trimethoxyphenyl)methanol (CAS: 30038-31-4) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (2,4,5-Trimethoxyphenyl)methanol, emphasizing its role as a precursor in the development of novel serotonin receptor modulators. The researchers utilized a multi-step synthetic route, starting from commercially available 2,4,5-trimethoxybenzaldehyde, to achieve high yields and purity. The study also investigated the compound's stability under various physiological conditions, providing valuable insights for its formulation in drug delivery systems.
In another groundbreaking study, researchers demonstrated the anti-inflammatory properties of (2,4,5-Trimethoxyphenyl)methanol derivatives. Using in vitro and in vivo models, the team identified several derivatives that significantly reduced pro-inflammatory cytokine levels, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis. The study also highlighted the compound's low cytotoxicity, making it a promising candidate for further preclinical development.
Furthermore, computational studies have shed light on the molecular interactions of (2,4,5-Trimethoxyphenyl)methanol with various biological targets. Molecular docking simulations revealed strong binding affinities for enzymes involved in neurotransmitter synthesis, supporting its potential use in neurological disorders. These findings were corroborated by experimental data, which showed enhanced cognitive function in animal models treated with the compound.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of (2,4,5-Trimethoxyphenyl)methanol derivatives. Recent pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, prompting researchers to explore prodrug strategies and novel formulation techniques. These efforts aim to enhance the compound's therapeutic efficacy and reduce potential side effects.
In conclusion, (2,4,5-Trimethoxyphenyl)methanol (CAS: 30038-31-4) continues to be a focal point in chemical biology and pharmaceutical research. Its diverse biological activities and synthetic versatility make it a valuable tool for drug discovery. Future research should focus on addressing the pharmacokinetic challenges and expanding its therapeutic applications through targeted derivatization and advanced formulation technologies.
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